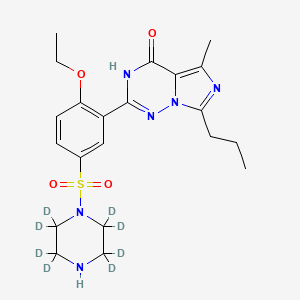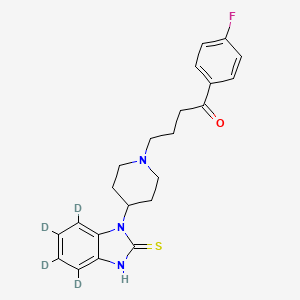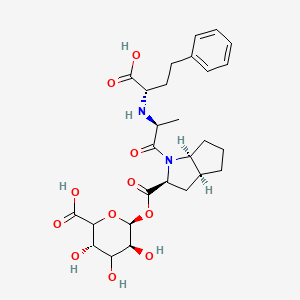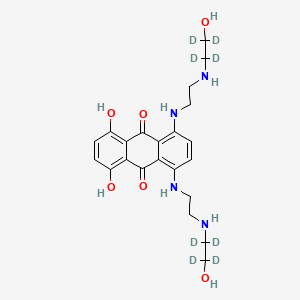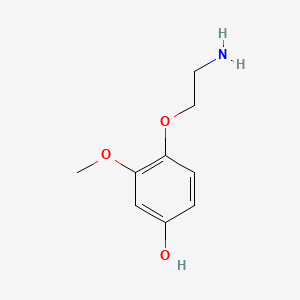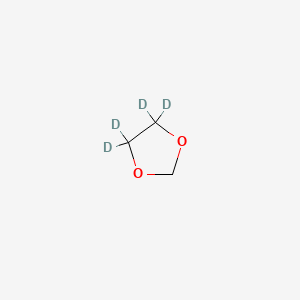
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 is a stable isotope labelled compound . It is an intermediate of Rosuvastatin , a drug used to treat high cholesterol and related conditions .
Molecular Structure Analysis
The molecular formula of this compound is C18H16D6FN3O4S . It has a molecular weight of 401.49 .Physical and Chemical Properties Analysis
This compound appears as a white solid . It is soluble in Chloroform, Dichloromethane, Diethyl Ether, and Ethyl Acetate . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Properties
The synthesis of novel pyrazole derivatives from precursors including similar pyrimidine structures has been explored, showcasing the potential of these compounds in drug discovery. These studies emphasize the versatility of pyrimidine derivatives in synthesizing compounds with antioxidant, anti-cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Similarly, the efficient synthesis of key pyrimidine precursors for drug development highlights the importance of these compounds in medicinal chemistry (Šterk, Časar, Jukič, & Košmrlj, 2012).
Crystal Structure Analysis
The study of substituted pyridines, including compounds with fluorophenyl groups, reveals their nearly planar structures and supramolecular aggregation through various intermolecular interactions (Suresh et al., 2007). These insights into molecular interactions and structural stability are critical for designing compounds with desired physical and chemical properties.
Biological Activities
Research into pyrido[2,3-d]pyrimidine-carboxylate derivatives, including those with halophenyl groups, has shown a range of biological activities. Such compounds have been synthesized and tested for antibacterial, antifungal, and antitumor activities, demonstrating the potential of pyrimidine derivatives in therapeutic applications (Shanmugasundaram et al., 2011).
Novel Synthetic Approaches
The development of novel synthetic methodologies for pyrimidine derivatives, such as microwave-mediated synthesis under solvent-free conditions, represents an advancement in the efficient and environmentally friendly production of these compounds (Eynde et al., 2001).
Application in Imaging and Radioprotection
The synthesis of sulfonamide derivatives for use as precursors in imaging technologies, such as PET tracers, underscores the utility of pyrimidine derivatives in diagnostic applications (Gebhardt & Saluz, 2012). Additionally, novel pyrimidine compounds have been investigated for their antioxidant and radioprotective activities, highlighting their potential in protecting against radiation-induced damage (Mohan et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYISRAUZBAYPKG-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747759 |
Source


|
| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189696-04-5 |
Source


|
| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
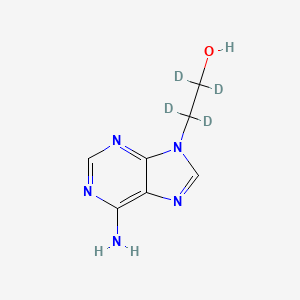
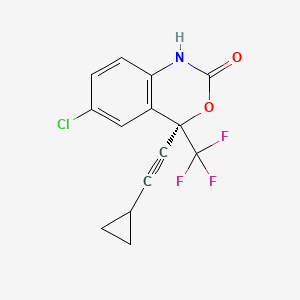
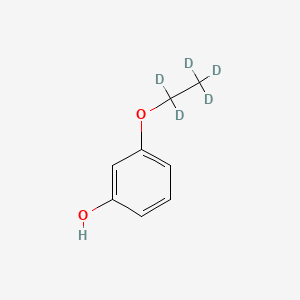
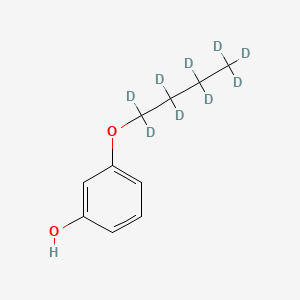
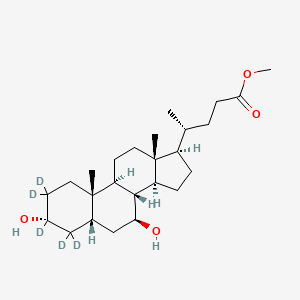
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)
![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)

